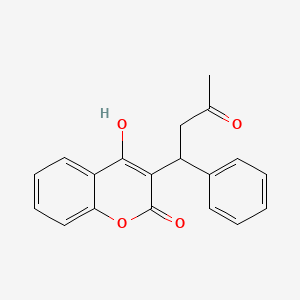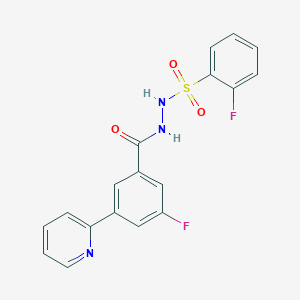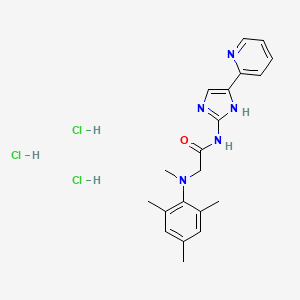
Yersiniose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yersiniose is a biochemical.
Applications De Recherche Scientifique
Clinical and Epidemiological Insights
Yersiniose, predominantly caused by Yersinia enterocolitica, presents with varied clinical manifestations, often leading to diarrhea, mesenteric adenitis, and other syndromes. Its occurrence can be sporadic or epidemic, affecting communities, families, schools, or hospitals. The review by Black & Slome (2022) provides a comprehensive understanding of the disease's clinical features, epidemiology, pathogenesis, diagnosis, treatment, and prevention strategies, highlighting its increasing prevalence in certain regions like Europe and North America (Black & Slome, 2022).
Polysaccharide Characterization
In scientific research, the structural characterization of polysaccharides from various bacteria, including Yersiniose-causing agents, provides significant insights. Burkholderia brasiliensis, known for producing a novel yersiniose A-containing O-polysaccharide, has its complete structure identified. This reveals a unique feature of Burkholderia LPS, contributing to our understanding of bacterial structural components and their implications in bacterial pathogenicity and host interactions (Mattos et al., 2004).
Infection Sources and Transmission
Yersiniosis, as a zoonotic infectious disease, has a wide distribution without clearly defined endemic areas. The sources for humans include farm animals, synanthropic rodents, and abiotic environmental factors. The disease’s spread through various hosts and environmental reservoirs, including mammals, birds, fish, reptiles, and amphibians, underscores the need for multidisciplinary approaches in managing and controlling yersiniosis (Dmitrovskiy et al., 2022).
Potential Sources of Infection and Prevention
A detailed study focusing on Yersinia strains collected over 50 years in France offers insights into the potential sources of yersiniosis in the country. The study highlights the role of the animal reservoir, especially pigs and pork meat, as sources of pathogenic Yersinia, paving the way for targeted measures to prevent human infection. This research underscores the importance of understanding specific local and regional dynamics of yersiniosis to formulate effective prevention strategies (Le Guern et al., 2016).
Pathogenicity and Molecular Insights
Research focusing on the molecular aspects of Yersinia, like the study of the O-polysaccharide of Yersinia rohdei, adds to the understanding of bacterial pathogenicity. Such studies reveal intricate details about the structural components of bacteria, their genetic determinants, and implications in virulence and host-pathogen interactions, contributing to the broader field of microbial pathogenesis and molecular microbiology (Sizova et al., 2019).
Propriétés
Numéro CAS |
89367-91-9 |
|---|---|
Nom du produit |
Yersiniose |
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.211 |
Nom IUPAC |
D-erythro-Hexose, 3,6-dideoxy-4-C-(1-hydroxyethyl)- |
InChI |
InChI=1S/C8H16O5/c1-4(9)8(12)3-6(10)7(11)13-5(8)2/h4-7,9-12H,3H2,1-2H3/t4?,5-,6-,7-,8+/m1/s1 |
Clé InChI |
GBHWSZVYPRVYEL-AZKKLRPPSA-N |
SMILES |
CC(O)[C@@]1(O)C[C@@H](O)[C@H](O)O[C@@H]1C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Yersiniose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)
![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)



![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

